molecular formula C19H21N5O B5179815 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5179815
M. Wt: 335.4 g/mol
InChI Key: YUIAFXPKPRMBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes. For example, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological functions of these enzymes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the potential areas of application is in the development of new drugs for the treatment of cancer and other diseases. It is also possible to explore its potential as a tool for studying the functions of specific enzymes. Furthermore, there is a need to investigate the pharmacokinetics and toxicity of this compound to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying their functions. Further research is needed to explore its potential as a therapeutic agent and to determine its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of 5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 4-isopropylphenylhydrazine hydrochloride with 4-methylphenyl isocyanate in the presence of triethylamine and acetonitrile. The resulting product is then treated with 5-amino-1H-1,2,3-triazole-4-carboxylic acid in the presence of N,N'-carbonyldiimidazole to obtain the final product.

Scientific Research Applications

5-amino-1-(4-isopropylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including kinases, proteases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

5-amino-N-(4-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12(2)14-6-10-16(11-7-14)24-18(20)17(22-23-24)19(25)21-15-8-4-13(3)5-9-15/h4-12H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIAFXPKPRMBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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